Etofenprox

Description

synthetic pyrethroid for insecticidal efficacy against mosquito larvae & on non-target organisms

Propriétés

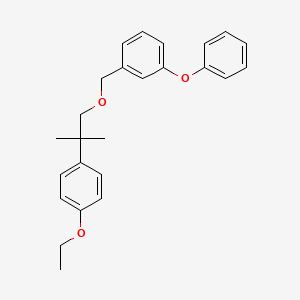

IUPAC Name |

1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREQHYQNNWYQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032610 | |

| Record name | Etofenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80844-07-1 | |

| Record name | Ethofenprox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80844-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofenprox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFENPROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etofenprox: A Comprehensive Technical Analysis of its Chemical Structure and Properties

For Immediate Release

[City, State] – November 29, 2025 – A detailed technical guide on the chemical compound Etofenprox has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper provides a thorough examination of the insecticide's chemical structure, physicochemical properties, insecticidal activity, and toxicological profile, supported by experimental data and methodologies.

This compound is a non-ester pyrethroid insecticide distinguished by its ether linkage, a structural feature that differentiates it from many conventional pyrethroids. This guide presents its chemical identity, including its IUPAC name, 1-{[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl}-3-phenoxybenzene, and CAS number, 80844-07-1.[1][2][3][4]

Physicochemical Characteristics

This compound is a white crystalline solid with a melting point ranging from 36.4 to 38.0 °C.[3] It exhibits very low solubility in water, being less than 1 part per billion (ppb), but is soluble in a variety of organic solvents such as acetone, ethanol, xylene, and chloroform. The compound's low vapor pressure and high octanol-water partition coefficient (log P of approximately 6.9 to 7.05) indicate a low potential for volatilization and a high affinity for fatty tissues.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-{[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl}-3-phenoxybenzene |

| CAS Number | 80844-07-1 |

| Molecular Formula | C₂₅H₂₈O₃ |

| Molecular Weight | 376.49 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 36.4 - 38.0 °C |

| Boiling Point | Decomposes at approximately 200 °C |

| Vapor Pressure | 8.13 x 10⁻⁷ Pa at 25°C |

| Water Solubility | <1 ppb at 25°C |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, xylene, chloroform, and other common solvents |

| Octanol-Water Partition Coefficient (log P) | 6.9 - 7.05 |

Insecticidal Properties and Mode of Action

This compound is a broad-spectrum insecticide effective against a wide range of pests through both contact and stomach action. Its primary mode of action is the disruption of the insect nervous system by acting as a sodium channel modulator. It binds to the voltage-gated sodium channels in nerve cells, causing them to remain open for an extended period. This leads to uncontrolled nerve impulses, resulting in paralysis and eventual death of the insect.

This unique mode of action makes this compound effective against insect strains that have developed resistance to organophosphate and carbamate insecticides. It demonstrates rapid knockdown activity and provides long-lasting protection against various insect orders, including Lepidoptera, Hemiptera, Coleoptera, and Diptera. Its applications span agriculture, horticulture, public health for vector control, and veterinary medicine, particularly in flea and tick treatments for cats and dogs.

Table 2: Insecticidal Activity of this compound

| Target Pest Category | Examples |

| Agricultural Pests | Rice water weevils, leafhoppers, planthoppers, aphids, moths, whiteflies, thrips, borers |

| Public Health Pests | Mosquitoes, flies, cockroaches |

| Veterinary Pests | Fleas, ticks |

| Stored-Product Pests | Ephestia kuehniella, Prostephanus truncatus, Rhyzopertha dominica, Sitophilus oryzae, Tribolium confusum |

Toxicological Profile

This compound exhibits very low acute toxicity to mammals. The oral LD50 in rats is greater than 42,880 mg/kg, and the dermal LD50 is greater than 2,140 mg/kg. Chronic toxicity studies in rats, mice, and dogs have not shown significant adverse effects at tested doses. The major target organs identified in toxicological studies are the liver, thyroid, kidney, and hematopoietic system. This compound is not considered to be a skin or eye irritant in rabbits and did not cause skin sensitization in guinea pigs. Furthermore, studies have shown no evidence of mutagenicity, teratogenicity, or carcinogenicity under normal exposure conditions.

In contrast to its low mammalian toxicity, this compound is highly toxic to aquatic organisms, including fish and invertebrates, as well as to bees. This necessitates careful management of its use to avoid environmental contamination.

Table 3: Toxicological Data for this compound

| Test Organism | Route of Exposure | Toxicity Value |

| Rat | Oral (LD50) | >42,880 mg/kg |

| Rat | Dermal (LD50) | >2,140 mg/kg |

| Rat | Inhalation (LC50) | >5.88 mg/L |

| Mouse | Oral (LD50) | >107,200 mg/kg |

| Mallard Duck | Oral (LD50) | >2,000 mg/kg |

| Carp | TLm (48h) | 5.0 ppm |

| Daphnia magna | EC50 | 1.2 µg/L |

| Honeybee | Contact (LD50) | >0.038 µ g/bee |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the etherification of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol with 3-phenoxybenzyl halide in the presence of a base and a phase transfer catalyst.

Materials:

-

2-(4-ethoxyphenyl)-2-methylpropan-1-ol

-

3-phenoxybenzyl chloride

-

Sodium hydroxide (or other inorganic base)

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

Acetonitrile (or other suitable solvent like toluene or DMF)

Procedure:

-

Dissolve 2-(4-ethoxyphenyl)-2-methylpropan-1-ol in the chosen solvent.

-

Add the base and the phase transfer catalyst to the solution.

-

Add 3-phenoxybenzyl chloride dropwise while stirring.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Residue Analysis

The determination of this compound residues in various matrices such as food, soil, and water is crucial for regulatory and safety purposes. A common analytical approach involves extraction followed by chromatographic separation and detection.

Sample Preparation:

-

Extraction: The sample is homogenized and extracted with an organic solvent like acetone or acetonitrile.

-

Partitioning: A liquid-liquid partition is performed, often with n-hexane, to separate the analyte from interfering substances.

-

Clean-up: The extract is further purified using column chromatography, with adsorbents such as Florisil or silica gel.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water. Detection is commonly performed using a UV detector at 225 nm or a mass spectrometer (LC-MS).

-

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD) is also employed for the analysis of this compound residues.

Metabolic Pathways

The metabolism of this compound has been studied in various organisms. The primary metabolic transformations involve the cleavage of the ether linkage and modifications to the aromatic rings.

In mammals, this compound is metabolized through several key reactions:

-

O-de-ethylation: The ethyl group on the ethoxyphenyl moiety is removed.

-

Hydroxylation: Hydroxyl groups are introduced onto the phenoxybenzyl portion of the molecule.

-

Ether cleavage: The central ether bond is broken.

-

Oxidation: The benzyl group can be oxidized.

These metabolic processes result in the formation of more polar metabolites that can be more readily excreted from the body.

This technical guide provides a foundational understanding of this compound, integrating key data and experimental insights to support ongoing research and development in the field of insecticide science.

References

Etofenprox: An In-Depth Technical Guide on its Mode of Action as a Non-Ester Pyrethroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofenprox is a unique non-ester pyrethroid insecticide that exhibits a mode of action primarily targeting the voltage-gated sodium channels (VGSCs) of insects. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's insecticidal activity. It delves into its interaction with VGSCs, the physiological consequences for the insect nervous system, and the mechanisms of resistance. This guide synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction: A Distinct Chemical Profile

This compound, chemically known as 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether, is classified as a non-ester pyrethroid, also referred to as a pseudo-pyrethroid or a pyrethroid-like ether compound.[1][2] Its structure is distinguished from traditional pyrethroids by the presence of an ether linkage in place of the typical ester bond.[1] This structural difference is significant as it renders this compound less susceptible to detoxification by esterase enzymes, a common metabolic resistance mechanism in insects against conventional pyrethroids.[2] While its mode of action in insects is similar to that of pyrethroids, its toxicological profile in mammals differs, with the primary target organs in mammals being the liver, thyroid, and kidneys, rather than the nervous system.[3] This distinction is important for its selective toxicity.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary insecticidal action of this compound is the disruption of the insect's nervous system through the modulation of voltage-gated sodium channels (VGSCs). These transmembrane proteins are crucial for the initiation and propagation of action potentials in neurons. This compound binds to the VGSC and modifies its gating properties, leading to a prolonged opening of the channel. This persistent influx of sodium ions results in uncontrolled and repetitive firing of nerve impulses, ultimately causing paralysis and death of the insect.

Binding Site and Interaction with the Voltage-Gated Sodium Channel

Molecular docking studies have provided insights into the binding of this compound to the insect VGSC. These studies suggest that this compound binds within a hydrophobic cavity of the channel. One computational study on the mosquito VGSC calculated the Swiss-SoftDocking (SSF) scores for this compound binding, indicating a favorable interaction.

| VGSC State | Swiss-SoftDocking (SSF) Score (kcal/mol) |

| Open | -9.97 |

| Inactivated | -9.71 |

These scores suggest a strong binding affinity of this compound to both the open and inactivated states of the channel, with a slight preference for the open state. The binding is thought to stabilize the open conformation of the channel, leading to the prolonged sodium influx.

Signaling Pathway and Physiological Impact

The interaction of this compound with the VGSC initiates a cascade of events within the insect's neuron, leading to its characteristic neurotoxic effects.

Figure 1. Signaling pathway of this compound's neurotoxic action.

Mechanisms of Resistance

The development of resistance to this compound in insect populations is a significant concern. Two primary mechanisms have been identified: target-site resistance and metabolic resistance.

Target-Site Resistance: kdr Mutations

The most well-characterized mechanism of resistance to pyrethroids and this compound is target-site insensitivity, commonly known as knockdown resistance (kdr). This resistance arises from single nucleotide polymorphisms in the gene encoding the VGSC, leading to amino acid substitutions in the channel protein. These mutations can reduce the binding affinity of the insecticide to its target site. Cross-resistance to this compound has been observed in pyrethroid-resistant insect strains that possess both oxidase and 'kdr'-like resistance mechanisms.

Metabolic Resistance

While this compound's ether linkage provides protection against hydrolysis by esterases, other metabolic pathways can contribute to its detoxification. Enhanced activity of cytochrome P450 monooxygenases and glutathione S-transferases (GSTs) can lead to the metabolic breakdown of this compound, reducing its effective concentration at the target site.

Experimental Protocols

A variety of experimental techniques are employed to study the mode of action and resistance mechanisms of insecticides like this compound.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

The TEVC technique is a powerful method for studying the effects of compounds on ion channels expressed in heterologous systems, such as Xenopus laevis oocytes.

Objective: To characterize the effects of this compound on the gating properties of insect VGSCs.

Methodology:

-

Preparation of Oocytes: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: cRNA encoding the insect VGSC α-subunit and any necessary auxiliary subunits (e.g., TipE) is microinjected into the oocytes.

-

Incubation: Oocytes are incubated for 2-7 days to allow for channel expression.

-

TEVC Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit sodium currents.

-

This compound is applied to the bath at various concentrations, and changes in sodium current kinetics (e.g., inactivation rate, tail current decay) are recorded and analyzed.

-

Figure 2. General workflow for a Two-Electrode Voltage Clamp experiment.

Resistance Monitoring: CDC Bottle Bioassay

The CDC bottle bioassay is a standardized method for detecting insecticide resistance in mosquito populations.

Objective: To determine the susceptibility of a mosquito population to this compound.

Methodology:

-

Bottle Coating: 250 ml glass bottles are coated on the inside with a diagnostic concentration of this compound (e.g., 12.5 µg/ml) dissolved in acetone. Control bottles are coated with acetone only. The solvent is allowed to evaporate completely.

-

Mosquito Collection: Adult mosquitoes are collected from the field.

-

Exposure: A cohort of 20-25 non-blood-fed female mosquitoes is introduced into each this compound-coated and control bottle.

-

Observation: The number of dead or moribund mosquitoes is recorded at regular intervals until a predetermined endpoint or until all mosquitoes in the control bottle are dead.

-

Data Analysis: Mortality rates are calculated and compared to those of a known susceptible strain to determine the resistance status of the field population.

Biochemical Assays for Metabolic Resistance

Objective: To measure the activity of detoxification enzymes (e.g., cytochrome P450s, GSTs) in insect homogenates.

Methodology (General):

-

Homogenate Preparation: Whole insects or specific tissues are homogenized in a suitable buffer.

-

Enzyme Assay:

-

Cytochrome P450s: Activity can be measured using model substrates like p-nitroanisole or ethoxycoumarin, where the rate of product formation is determined spectrophotometrically.

-

Glutathione S-Transferases (GSTs): Activity is commonly assayed using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of CDNB with glutathione is monitored by measuring the increase in absorbance at 340 nm.

-

-

Protein Quantification: The total protein content of the homogenate is determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.

-

Data Analysis: Enzyme activities are expressed as specific activity (e.g., nmol of product formed/min/mg of protein) and compared between susceptible and potentially resistant insect strains.

Conclusion

This compound's unique chemical structure as a non-ester pyrethroid provides it with a distinct advantage in pest control, particularly against insects that have developed resistance to traditional pyrethroids via esterase-mediated detoxification. Its primary mode of action through the modulation of insect voltage-gated sodium channels is well-established, leading to potent neurotoxicity in target pests. A thorough understanding of its interaction with the VGSC, the physiological consequences, and the mechanisms of resistance is crucial for the continued effective use of this compound in integrated pest management programs and for the development of novel insecticides. Further research focusing on the precise binding kinetics and the complex interplay of different resistance mechanisms will be invaluable for preserving the efficacy of this important insecticidal agent.

References

Toxicological Profile of Etofenprox in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofenprox, a non-ester pyrethroid-like insecticide, is characterized by its unique chemical structure, which contains an ether linkage instead of the typical ester bond found in pyrethroids. While it shares a similar mode of action in insects—disrupting the nervous system by acting on voltage-gated sodium channels—its toxicological profile in mammals is distinct. In mammals, this compound does not exhibit the characteristic neurotoxic syndromes associated with pyrethroids, as its molecular target is not the sodium channel. This guide provides a comprehensive overview of the toxicological profile of this compound in mammalian species, synthesizing data from acute, subchronic, chronic, genetic, reproductive, and neurotoxicity studies. Key findings are presented in structured tables for clarity, and detailed experimental protocols for pivotal studies are described. Furthermore, metabolic pathways and toxicological mechanisms are illustrated using diagrams to facilitate a deeper understanding of its biological interactions.

Acute Toxicity

This compound exhibits low acute toxicity in mammalian species across oral, dermal, and inhalation routes of exposure. The World Health Organization (WHO) has classified this compound as unlikely to present an acute hazard in normal use. Studies indicate that it is not a skin or eye irritant and does not act as a skin sensitizer.

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route | Parameter | Value | Toxicity Category | Reference |

|---|---|---|---|---|---|

| Rat | Oral | LD₅₀ | >42,880 mg/kg | IV | |

| Rat | Dermal | LD₅₀ | >2,140 mg/kg | III | |

| Rat | Inhalation | LC₅₀ (4-hr) | >5.88 mg/L | IV | |

| Rabbit | Dermal | Irritation | Non-irritant | IV | |

| Rabbit | Eye | Irritation | Non-irritant | IV |

| Guinea Pig | Dermal | Sensitization | Non-sensitizer | - | |

Experimental Protocols: Acute Toxicity Testing

Protocol 1: Acute Oral Toxicity (Up-and-Down Procedure)

-

Guideline: Based on OECD Test Guideline 425.

-

Species: Female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

-

Animal Housing: Housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hr light/dark cycle) with ad libitum access to standard diet and water.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single animal is dosed with this compound (e.g., suspended in 0.5% carboxymethyl cellulose) via oral gavage at a starting dose level (e.g., 2000 mg/kg).

-

The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

The process is continued sequentially until the criteria for stopping are met, allowing for the calculation of the LD₅₀.

-

-

Observations: Clinical signs, body weight changes, and gross necropsy at the end of the study.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Subchronic and Chronic Toxicity

Repeated dose studies in mammals have identified the liver, thyroid, kidney, and hematopoietic system as the primary target organs for this compound toxicity. Observed effects typically include alterations in organ weights, histopathological changes, and shifts in hematology and clinical chemistry parameters. A reduction in body weight and food consumption is also a common finding in these studies.

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Repeated Dose Studies

| Species | Duration | Study Type | NOAEL | Key Effects at LOAEL | Reference |

|---|---|---|---|---|---|

| Rat | 13 Weeks | Subchronic Oral | 20 mg/kg/day | Increased liver weight, histopathological changes in liver and thyroid. | |

| Mouse | 13 Weeks | Subchronic Oral | 375 mg/kg/day | Increased mortality, reduced body weight, kidney damage, minor liver changes. | |

| Rat | 2 Years | Chronic Oral | 3.7 mg/kg/day | Increased weights of thyroid and kidneys, microscopic liver changes. | |

| Mouse | 2 Years | Chronic/Carcinogenicity | 3.1 mg/kg/day | Increased incidence of dilated/basophilic renal cortical tubules. |

| Rat | 13 Weeks | Subchronic Inhalation | 0.04 mg/L | Changes in liver, adrenal, and thyroid weights and histopathology. | |

Experimental Protocols: Subchronic and Chronic Toxicity

Protocol 2: 90-Day Oral Toxicity Study in Rodents

-

Guideline: Based on OECD Test Guideline 408.

-

Species: Rats (e.g., Wistar strain), both male and female.

-

Group Size: Typically 10 animals per sex per group.

-

Procedure:

-

Animals are randomly assigned to a control group and at least three treatment groups.

-

This compound is administered daily, mixed in the diet or via gavage, for 90 consecutive days.

-

Dose levels are selected to establish a dose-response relationship, with the highest dose inducing clear toxicity but not mortality.

-

A control group receives the vehicle only.

-

-

Observations:

-

In-life: Daily clinical observations, weekly body weight and food consumption measurements, detailed clinical examinations, and ophthalmology.

-

Terminal: Hematology, clinical biochemistry, urinalysis, gross necropsy, organ weight measurements (liver, kidneys, adrenals, thyroid, etc.), and comprehensive histopathological examination of tissues.

-

Caption: Workflow for a 90-Day Repeated Dose Toxicity Study.

Carcinogenicity

This compound is classified as "not likely to be carcinogenic to humans at doses that do not alter rat thyroid hormone homeostasis". In a two-year carcinogenicity bioassay in mice, there was no evidence of carcinogenicity. A similar study in rats showed an increased incidence of thyroid follicular adenomas in females at the highest dose (4900 ppm). However, this is considered a species-specific effect related to the disruption of thyroid hormone balance, a mode of action not considered relevant to humans.

Table 3: Carcinogenicity Study Endpoints

| Species | Duration | NOAEL | Tumor Findings | Classification | Reference |

|---|---|---|---|---|---|

| Mouse | 108 Weeks | 10.4 mg/kg/day | No evidence of carcinogenicity. | Not Carcinogenic |

| Rat | 2 Years | 34.3 mg/kg/day | Increased thyroid follicular cell adenomas in females at 249.1 mg/kg/day. | Not likely to be carcinogenic to humans. | |

Genotoxicity

An extensive battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of this compound. The majority of these studies, including bacterial reverse mutation assays, in vitro mammalian cell gene mutation tests, and in vivo micronucleus assays, have been negative. These findings indicate that this compound is unlikely to be genotoxic. However, some recent in vitro studies using Chinese hamster ovary (CHO) cells have suggested that this compound may induce clastogenic effects and DNA strand breaks at high concentrations (≥200 µg/mL).

Table 4: Summary of Genotoxicity Studies

| Assay Type | Test System | Result | Reference |

|---|---|---|---|

| Bacterial Reverse Mutation | S. typhimurium, E. coli | Negative | |

| In vitro Mammalian Chromosome Aberration | Human Lymphocytes | Negative | |

| In vitro Mammalian Cell Gene Mutation | CHO Cells | Negative | |

| In vivo Mammalian Erythrocyte Micronucleus | Mouse Bone Marrow | Negative | |

| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative |

| In vitro Comet Assay & Micronucleus | CHO Cells | Positive at high concentrations | |

Experimental Protocols: Genotoxicity

Protocol 3: Bacterial Reverse Mutation Test (Ames Test)

-

Guideline: Based on OECD Test Guideline 471.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Procedure:

-

Tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

-

The mixture is plated on minimal agar medium.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Reproductive and Developmental Toxicity

This compound does not show evidence of increased quantitative or qualitative susceptibility in developing offspring. Developmental effects in studies on rats and rabbits were only observed at doses that also caused maternal toxicity. It is not considered to be teratogenic in these species.

Table 5: Reproductive and Developmental Toxicity Endpoints

| Species | Study Type | Maternal NOAEL | Developmental NOAEL | Key Findings | Reference |

|---|---|---|---|---|---|

| Rat | Two-Generation Reproduction | 246 mg/kg/day | 246 mg/kg/day | Increased kidney weights in parents and offspring at the LOAEL. | |

| Rat | Developmental | 250 mg/kg/day | >5000 mg/kg/day | Maternal toxicity (decreased body weight) at 5000 mg/kg/day; no developmental effects. |

| Rabbit | Developmental | 100 mg/kg/day | 100 mg/kg/day | Decreased maternal body weight gain; increased post-implantation loss at 250 mg/kg/day. | |

Experimental Protocols: Developmental Toxicity

Protocol 4: Prenatal Developmental Toxicity Study

-

Guideline: Based on OECD Test Guideline 414.

-

Species: Pregnant rats or rabbits.

-

Procedure:

-

Mated females are dosed with this compound daily during the period of major organogenesis (e.g., gestation days 6-15 for rats).

-

Dams are observed for clinical signs, body weight, and food consumption.

-

Shortly before expected delivery, females are euthanized, and a caesarean section is performed.

-

Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

-

Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Neurotoxicity

Unlike traditional pyrethroids, this compound does not induce the typical neurotoxic syndromes in mammals, and there is no evidence to suggest it targets the sodium channel in mammalian systems. Acute and subchronic neurotoxicity studies in rats did not reveal significant, treatment-related neurotoxic effects, although some behavioral changes were noted at high doses in subchronic and developmental neurotoxicity studies.

Table 6: Neurotoxicity Study Endpoints

| Species | Study Type | NOAEL | Key Findings | Reference |

|---|---|---|---|---|

| Rat | Acute Neurotoxicity | >2000 mg/kg | No treatment-related effects. | |

| Rat | 90-Day Neurotoxicity | 604 mg/kg/day | No evidence of systemic toxicity or neurotoxicity. |

| Rat | Developmental Neurotoxicity | 57 mg/kg/day (maternal) | Increased rearing behavior in dams; altered auditory startle and eye abnormalities in pups at higher doses. | |

Mechanism of Action and Metabolism

In insects, this compound acts as a sodium channel modulator, causing prolonged channel opening, which leads to paralysis and death. In mammals, this mechanism is not operative. The primary metabolic pathways in mammals involve oxidation and hydrolysis. Key routes include O-de-ethylation of the ethoxyphenyl group and hydroxylation of the phenoxy ring.

The observed liver effects and thyroid tumor promotion in rats may be linked to the activation of the constitutive androstane receptor (CAR). CAR activation can lead to the induction of hepatic enzymes, increased metabolism of thyroid hormones, and a subsequent feedback loop that results in thyroid cell proliferation. This pathway is generally considered to have a threshold and to be specific to rodents, thus not directly relevant for human cancer risk assessment at low exposure levels.

Caption: Simplified Metabolic Pathway of this compound in Mammals.

Conclusion

Metabolic Pathways of Etofenprox in Rats and Dogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofenprox, a non-ester pyrethroid-like insecticide, is widely used in agriculture and veterinary medicine. Understanding its metabolic fate in mammalian systems is crucial for assessing its toxicological profile and ensuring human and animal safety. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in two key laboratory animal models: the rat and the dog. This document summarizes key quantitative data, outlines common experimental protocols for metabolism studies, and presents visual diagrams of the metabolic transformations and experimental workflows. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound, chemically known as 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether, is distinguished from traditional pyrethroids by its ether linkage instead of an ester bond. This structural difference influences its metabolic profile and toxicokinetics. Metabolism studies in rats and dogs are essential for regulatory approval and for extrapolating potential effects to humans. These studies typically involve the administration of radiolabeled this compound to track its absorption, distribution, metabolism, and excretion (ADME).

Metabolic Pathways

The biotransformation of this compound in both rats and dogs proceeds through a series of Phase I and Phase II metabolic reactions. The primary routes of metabolism involve oxidation and cleavage of the ether linkage, followed by conjugation.

Metabolism in Rats

In rats, this compound is rapidly but incompletely absorbed after oral administration[1][2]. The liver is the primary site of metabolism[3][4]. The major metabolic pathways identified in rats are:

-

O-de-ethylation: The ethyl group on the 4-ethoxyphenyl moiety is removed to form 2-(4-hydroxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether.

-

Hydroxylation: Hydroxylation can occur on the phenoxybenzyl moiety, a common metabolic route for pyrethroid-like compounds[2]. A significant metabolite is this compound hydroxylated at the 4'-position of the phenoxybenzyl group.

-

Oxidation of the α-CH2 group: Oxidation of the methylene bridge carbon (α-carbon) can lead to the formation of an unstable intermediate which then hydrolyzes to form 2-(4-ethoxyphenyl)-2-methylpropanol and 3-phenoxybenzoic acid. Further oxidation can lead to the formation of 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate (α-CO), a major metabolite in plants and soil, though it is found in only trace amounts in rats.

-

Conjugation: The hydroxylated metabolites can undergo Phase II conjugation reactions with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted.

The primary route of excretion in rats is via the feces, which contains both unabsorbed parent compound and metabolites. A smaller proportion is excreted in the urine. Biliary excretion has also been shown to be a significant route of elimination for absorbed this compound.

Metabolism in Dogs

Studies in dogs indicate that the metabolic pathways of this compound are qualitatively similar to those in rats. Following oral administration, absorption is also incomplete. The major biotransformation routes involve O-de-ethylation and hydroxylation of the aromatic rings, followed by conjugation. The liver is also the principal organ for metabolism in dogs. Excretion occurs primarily through the feces, with a smaller amount eliminated in the urine.

Quantitative Data

The following tables summarize the quantitative data on the excretion and metabolism of this compound in rats and dogs.

Table 1: Excretion of Radiolabeled this compound in Rats (as % of Administered Dose)

| Route of Excretion | Low Dose (e.g., 30 mg/kg) | High Dose (e.g., 180 mg/kg) | Reference |

| Urine | ~7-10% | ~7-9% | |

| Feces | ~85-90% | ~85-90% | |

| Bile (in cannulated rats) | 10-30% | Not specified |

Table 2: Major Fecal Metabolites of this compound in Rats (as % of Administered Dose)

| Metabolite | Percentage of Dose | Reference |

| Unchanged this compound | 7-30% | |

| Desethylthis compound (O-de-ethylated) | 19.5-25.1% | |

| 4'-Hydroxythis compound | 7.2-13.8% | |

| 3-Phenoxybenzoic acid | ~4% |

Table 3: Absorption and Excretion of this compound in Dogs

| Parameter | Value | Reference |

| Gastrointestinal Absorption | 14-51% | |

| Excretion in Feces | ~90% | |

| Excretion in Urine | ~6% |

Experimental Protocols

Detailed experimental protocols for this compound metabolism studies are often proprietary. However, based on published literature, a general methodology can be outlined.

Animal Models and Husbandry

-

Species: Sprague-Dawley or Charles River CD rats are commonly used. Beagle dogs are a standard non-rodent species for toxicological studies.

-

Housing: Animals are housed in metabolism cages that allow for the separate collection of urine and feces.

-

Acclimatization: A suitable acclimatization period is allowed before the start of the study.

Dosing and Sample Collection

-

Test Substance: Radiolabeled this compound (e.g., with 14C) is typically used to facilitate tracking of the parent compound and its metabolites.

-

Administration: For oral studies, this compound is administered by gavage, often dissolved in a vehicle like polyethylene glycol 400.

-

Dose Levels: At least two dose levels, a low and a high dose, are typically used to assess dose-dependency of metabolism.

-

Sample Collection: Urine, feces, and in some studies, bile (from bile-duct cannulated animals) are collected at specified intervals (e.g., 24, 48, 72 hours) post-dosing. Blood samples may also be collected to determine plasma concentrations. At the end of the study, tissues may be harvested to determine the distribution of radioactivity.

Analytical Methods

-

Quantification of Radioactivity: Total radioactivity in samples is determined by liquid scintillation counting.

-

Metabolite Profiling and Identification:

-

Extraction: Metabolites are extracted from urine, feces, and tissues using appropriate organic solvents.

-

Chromatography: High-performance liquid chromatography (HPLC) is commonly used to separate the parent compound and its metabolites.

-

Detection and Identification: Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is used to identify the chemical structures of the metabolites.

-

Visualizations

Metabolic Pathways

Caption: Proposed metabolic pathway of this compound in rats and dogs.

Experimental Workflow

Caption: General experimental workflow for this compound metabolism studies.

Conclusion

The metabolic pathways of this compound in rats and dogs are well-characterized, involving primarily oxidative and hydrolytic transformations followed by conjugation. The resulting metabolites are predominantly excreted in the feces. While the metabolic profiles are qualitatively similar between the two species, quantitative differences in absorption and excretion exist. The methodologies outlined in this guide provide a standard framework for conducting ADME studies of this compound and similar compounds. This comprehensive understanding of this compound metabolism is fundamental for accurate risk assessment and the establishment of safe exposure limits for this widely used insecticide.

References

Etofenprox in the Terrestrial Environment: A Technical Guide to its Fate and Degradation in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofenprox, a non-ester pyrethroid insecticide, is widely utilized in agriculture and public health for the control of a broad spectrum of insect pests. Its unique chemical structure, characterized by an ether linkage instead of the typical ester bond found in most pyrethroids, influences its environmental behavior and degradation profile. Understanding the fate of this compound in soil is paramount for assessing its environmental risk, ensuring food safety, and developing sustainable pest management strategies. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound in soil, summarizing key quantitative data, detailing experimental methodologies, and illustrating degradation pathways and analytical workflows.

Data Presentation: Degradation Kinetics of this compound in Soil

The persistence of this compound in soil is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This parameter is influenced by a multitude of factors including soil type, temperature, moisture content, and the presence of microorganisms. The following tables summarize the degradation half-lives of this compound under various conditions as reported in scientific literature.

| Condition | Soil Type | Temperature (°C) | Half-life (DT50) in Days | Reference |

| Aerobic | California rice field soil | 22 | 27.5 | [1][2] |

| Aerobic | California rice field soil | 40 | 10.1 - 26.5 | [1] |

| Anaerobic (flooded) | California rice field soil | 22 | 49.1 - 100 | [1][2] |

| Anaerobic (flooded) | California rice field soil | 40 | 27.0 | |

| Photodegradation (air-dried surface) | Rice soil | Not Specified | 18 | |

| Photodegradation (flooded surface) | Rice soil | Not Specified | 3.0 | |

| Photodegradation (on glass surface) | Not Applicable | Not Specified | 0.23 (5.5 hours) |

Experimental Protocols: Methodologies for Studying this compound Degradation in Soil

The determination of this compound's environmental fate relies on robust and standardized experimental protocols. The following sections detail the typical methodologies employed in laboratory studies to investigate the degradation of this compound in soil.

Soil Collection and Preparation

-

Sampling: Representative soil samples are collected from the target field or region. The sampling depth and pattern should be appropriate to the study's objectives.

-

Sieving: Upon arrival at the laboratory, the soil is passed through a 2 mm sieve to remove stones, roots, and other debris, ensuring homogeneity.

-

Characterization: Key physicochemical properties of the soil are determined, including pH, organic matter content, texture (sand, silt, and clay percentages), and microbial biomass.

Soil Treatment and Incubation

-

Fortification: A known concentration of this compound, often using a radiolabeled form (e.g., ¹⁴C-Etofenprox) for easier tracking of the parent compound and its metabolites, is applied to the soil samples. The application should ensure a uniform distribution.

-

Aerobic Incubation: For aerobic degradation studies, the treated soil is maintained at a specific moisture level (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 22°C or 40°C). The incubation vessels are designed to allow for air exchange.

-

Anaerobic Incubation: To simulate anaerobic conditions, the soil is flooded with deionized water, and the headspace of the incubation vessel is purged with an inert gas like nitrogen. The samples are then incubated in the dark at a controlled temperature.

-

Photodegradation Study: For photolysis studies, thin layers of treated soil are exposed to a light source that simulates natural sunlight. Control samples are kept in the dark to differentiate between photolytic and other degradation processes.

Sample Extraction

-

Solvent Extraction: At predetermined time intervals, soil subsamples are taken for analysis. This compound and its degradation products are extracted from the soil matrix using an organic solvent, typically acetone.

-

Ultrasonic Disruption: To enhance extraction efficiency, the soil-solvent mixture is subjected to ultrasonic disruption (sonication) for a specified period (e.g., 5 minutes).

-

Centrifugation: Following extraction, the mixture is centrifuged to separate the soil particles from the solvent extract.

Sample Cleanup and Analysis

-

Solid-Phase Extraction (SPE): The solvent extract is often passed through a cleanup column (e.g., silica SPE column) to remove interfering co-extractives.

-

Concentration and Reconstitution: The cleaned extract is then concentrated, often to dryness under a gentle stream of nitrogen, and reconstituted in a suitable solvent for analysis.

-

Analytical Instrumentation: The quantitative and qualitative analysis of this compound and its metabolites is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity for the detection and identification of the target compounds.

Degradation Pathways and Experimental Workflow

Degradation Pathways of this compound in Soil

The degradation of this compound in soil proceeds through a combination of biotic (microbial) and abiotic (photolytic) processes, leading to the formation of several metabolites. The primary degradation reactions include oxidation of the ether linkage to an ester, and hydroxylation of the phenoxy phenyl ring.

Caption: Degradation pathways of this compound in soil under different conditions.

Under aerobic conditions, the major metabolic pathway is the oxidation of the ether moiety to form the corresponding ester metabolite (α-CO). Hydroxylation at the 4'-position of the phenoxy phenyl ring also occurs. Conversely, under anaerobic conditions, hydroxylation at the 4'-position is the predominant metabolic process. Photodegradation on the soil surface also leads to the formation of the ester and hydroxylated metabolites, with subsequent cleavage of the ester product observed, particularly under flooded conditions. It is important to note that in sterilized control soils, little degradation of this compound is observed, highlighting the crucial role of microbial populations in its transformation.

Experimental Workflow for this compound Soil Degradation Study

The following diagram illustrates a typical workflow for a laboratory-based study on the degradation of this compound in soil.

Caption: A typical experimental workflow for a soil degradation study of this compound.

Conclusion

The environmental fate of this compound in soil is a complex process governed by a combination of microbial and photolytic degradation pathways. The persistence of this compound, as indicated by its half-life, is highly dependent on environmental conditions, with degradation being significantly faster under aerobic and photolytic conditions compared to anaerobic conditions. The primary degradation products result from oxidation and hydroxylation of the parent molecule. The methodologies outlined in this guide provide a framework for conducting robust studies to assess the environmental behavior of this compound and other agrochemicals. A thorough understanding of these processes is essential for the development of effective risk mitigation strategies and for ensuring the long-term sustainability of agricultural practices.

References

Etofenprox effects on non-target aquatic organisms

An In-depth Technical Guide on the Effects of Etofenprox on Non-Target Aquatic Organisms

Introduction

This compound is a broad-spectrum insecticide belonging to the pyrethroid ether class of compounds.[1] Unlike traditional pyrethroids, it possesses an ether linkage instead of an ester linkage, which confers some unique properties.[2] It is widely used in agriculture, public health for vector control, and veterinary applications to control a variety of pests.[3][4] this compound acts on the nervous system of insects through contact and ingestion, functioning as a sodium channel modulator.[5] While effective against target pests, its introduction into aquatic environments through runoff or spray drift poses a significant risk to non-target aquatic organisms. This guide provides a comprehensive technical overview of the ecotoxicological effects of this compound on these organisms, detailing its toxicity, sublethal impacts, and the experimental protocols used for its assessment.

Physicochemical Properties and Environmental Fate

This compound has a low aqueous solubility and low volatility. It is not expected to persist long in soil or water systems, with an aerobic soil half-life ranging from 7 to 25 days. However, its propensity to partition to sediment is a key factor in its environmental risk, as benthic, or sediment-dwelling, organisms can be exposed to higher concentrations than organisms in the water column. The presence of sediment has been shown to significantly decrease the toxicity of this compound to water-column species, likely by reducing its bioavailability in the water. Due to its hydrophobic nature, this compound has the potential to bioconcentrate in the tissues of aquatic organisms.

Mode of Action

Similar to pyrethroid insecticides, this compound's primary mode of action is the disruption of the nervous system. It acts on the voltage-gated sodium channels in nerve cell membranes, modifying their function. This leads to a prolonged opening of the sodium channels, causing repetitive nerve impulses, hyperexcitability, paralysis, and ultimately the death of the insect. While its chemical structure differs from true pyrethroids, its functional similarity places it in the same insecticide resistance action class (IRAC Group 3A).

Acute and Chronic Toxicity to Non-Target Aquatic Organisms

This compound is classified as highly toxic to many aquatic organisms, including fish and invertebrates. The risk to aquatic life is a primary concern in its environmental safety assessments.

Fish

The acute toxicity of this compound to fish varies significantly among species. For instance, the 96-hour median lethal concentration (LC50) for Rainbow Trout (Oncorhynchus mykiss) is 0.0027 mg/L, while for Zebrafish (Danio rerio) embryos, it is 4.800 mg/L. Sublethal effects in fish embryos include growth retardation, edema, and skeletal deformities. Chronic exposure can also pose a significant risk to fish populations.

Table 1: Acute Toxicity of this compound to Selected Fish Species

| Species | Life Stage | Exposure Duration (hours) | LC50 (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | - | 96 | 0.0027 | |

| Sheepshead Minnow (Cyprinodon variegatus) | - | 96 | >0.0165 | |

| Bluegill Sunfish (Lepomis macrochirus) | - | 96 | 0.013 | |

| Zebrafish (Danio rerio) | Embryo | 96 | 4.800 | |

| Zebrafish (Danio rerio) | - | 96 | 0.079 | |

| Oreochromis niloticus | - | 24 | 8.4 | |

| Tilapia zillii | - | 24 | 5.0 |

Aquatic Invertebrates

Aquatic invertebrates are particularly sensitive to this compound. The 48-hour LC50 for the water flea (Daphnia magna) is 0.0008 mg/L, and the 96-hour LC50 for mysid shrimp is as low as 0.0000188 mg/L. Crustaceans like the grass shrimp (Palaemonetes pugio) and crayfish (Astacus leptodactylus) have also been shown to be highly susceptible, with larval stages often being the most vulnerable.

Table 2: Acute Toxicity of this compound to Selected Aquatic Invertebrates

| Species | Life Stage | Exposure Duration (hours) | LC50 (mg/L) | Reference |

| Water Flea (Daphnia magna) | - | 48 | 0.0008 | |

| Mysid Shrimp (Americamysis bahia) | - | 96 | 0.0000188 | |

| Grass Shrimp (Palaemonetes pugio) | Larvae | 96 | 0.00089 | |

| Grass Shrimp (Palaemonetes pugio) | Adult | 96 | 0.00126 | |

| Crayfish (Astacus leptodactylus) | - | 96 | 0.00041 | |

| Shrimp (Caridina sp.) | - | - | 0.18 (causes 50% mortality) |

Algae and Aquatic Plants

Data on the toxicity of this compound to aquatic plants and algae is less abundant in the reviewed literature. However, pesticides can pose a significant threat to these primary producers, which form the base of most aquatic food webs. Generally, algae are considered more sensitive to chemical stressors than aquatic vascular plants. Standard toxicity tests for aquatic plants measure endpoints such as growth rate and biomass reduction over a period of 72 to 96 hours. While specific EC50 values for this compound were not detailed in the search results, it is recognized as being moderately toxic to algae.

Table 3: Toxicity of this compound to Algae

| Species | Endpoint | Exposure Duration (hours) | Value (mg/L) | Reference |

| Green algae (Selenastrum capricornutum) | EC50 | 72 | >0.01 | |

| Marine diatom (Skeletonema costatum) | EC50 | 72 | >0.013 |

Sublethal Effects

Beyond direct mortality, sublethal concentrations of this compound can induce a range of adverse effects in aquatic organisms. These effects can compromise the health, reproduction, and survival of individuals and populations.

-

Genotoxicity and Oxidative Stress: Studies on zebrafish have shown that sublethal concentrations of this compound can cause genotoxic effects, leading to oxidative DNA damage. Exposure can also induce oxidative stress, as evidenced by changes in the levels of biomarkers like lipid peroxidation.

-

Histopathological Changes: Exposure to this compound has been linked to tissue damage in aquatic organisms. For example, in crayfish (Astacus leptodactylus), sublethal concentrations caused histological alterations in the gills and hepatopancreas, including necrosis in tubule cells.

-

Reproductive and Developmental Effects: this compound exposure can delay the time to hatch in grass shrimp embryos. In zebrafish embryos, it can lead to a variety of teratogenic deformities, including edema, scoliosis, and hemorrhages.

-

Behavioral Changes: Behavioral alterations are a sensitive indicator of sublethal stress from pesticides. Crayfish exposed to this compound have exhibited behaviors such as loss of balance, mild aggression, and cannibalism.

Experimental Protocols

The assessment of this compound's aquatic toxicity relies on standardized experimental protocols to ensure data quality and comparability.

General Experimental Workflow

A typical aquatic toxicity test follows a structured workflow, from the preparation of test organisms and solutions to the final analysis of the results.

Methodologies for Key Experiments

-

Fish Acute Toxicity Test (e.g., OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish. Typically, a species like Rainbow Trout or Zebrafish is exposed to a range of concentrations for 96 hours. Tests can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is constantly renewed). Water quality parameters like temperature, pH, and dissolved oxygen are monitored throughout the experiment. Mortality is the primary endpoint recorded daily.

-

Invertebrate Acute Immobilisation Test (e.g., OECD 202): This protocol is commonly used with Daphnia magna. The daphnids are exposed to the test substance for 48 hours. The endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. The result is expressed as the median effective concentration (EC50).

-

Algal Growth Inhibition Test (e.g., OECD 201): This test evaluates the effects of a substance on the growth of freshwater green algae. A culture of exponentially growing algae is exposed to various concentrations of the test substance over 72 hours. The primary endpoint is the inhibition of growth, measured by cell counts or a surrogate like chlorophyll content. The EC50 for growth rate inhibition is then calculated.

-

Sediment Toxicity Testing: For compounds like this compound that bind to sediment, specific tests are required. Organisms such as the amphipod Hyalella azteca or the midge Chironomus dilutus are exposed to spiked sediment for a defined period (e.g., 10 days for acute tests). The test substance can be mixed into the sediment, and endpoints include survival, growth, and reproduction.

Environmental Risk Assessment

Regulatory bodies use the data from these toxicity studies to conduct environmental risk assessments. This process often involves calculating a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to a toxicological endpoint, such as the LC50 or a chronic No-Observed-Effect-Concentration (NOEC). If the RQ exceeds a Level of Concern (LOC), it indicates a potential risk to aquatic ecosystems, which may lead to regulatory action or mitigation measures. For this compound, risk assessments have indicated that runoff and spray drift can lead to concentrations in water bodies that exceed the LOCs for both freshwater and marine invertebrates, as well as for fish.

Conclusion

This compound is a potent insecticide that poses a significant threat to non-target aquatic organisms. Its high acute toxicity, particularly to invertebrates and certain fish species, is a major concern. Furthermore, sublethal concentrations can lead to a cascade of adverse effects, including genotoxicity, tissue damage, and impaired development, which can have long-term consequences for the health of aquatic ecosystems. A thorough understanding of its ecotoxicological profile, derived from standardized testing protocols, is essential for conducting accurate risk assessments and implementing management strategies to mitigate its impact on the aquatic environment.

References

Etofenprox: An In-Depth Technical Guide to its Genotoxicity Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etofenprox, a non-ester pyrethroid insecticide, has undergone a battery of in vitro and in vivo studies to assess its genotoxic potential. Regulatory evaluations by bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) have historically concluded that this compound is not genotoxic. However, more recent research has indicated potential for DNA damage under specific in vitro conditions, necessitating a comprehensive review of the available data. This guide provides a detailed overview of the key genotoxicity assays conducted on this compound, presenting both the negative findings from regulatory submissions and the positive findings from recent academic studies. It includes detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows to offer a complete technical resource for the scientific community.

Introduction

This compound is widely used in agriculture and public health for the control of various insect pests. Its toxicological profile has been extensively evaluated to ensure its safety for human health and the environment. A critical component of this evaluation is the assessment of its genotoxicity, the potential for a substance to damage the genetic material of cells. This guide synthesizes the available data on the in vitro and in vivo genotoxicity of this compound, providing a detailed technical resource for researchers and professionals in drug development and toxicology.

In Vitro Genotoxicity Studies

A range of in vitro assays has been employed to investigate the mutagenic and clastogenic potential of this compound. These studies, forming the basis of regulatory submissions, have largely indicated a lack of genotoxic activity. However, a recent study has presented contrasting evidence.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

Summary of Findings:

Regulatory submissions to the JMPR have consistently shown that this compound did not induce a mutagenic response in the Ames test, both in the presence and absence of a metabolic activation system (S9).

Table 1: Summary of Ames Test Results for this compound

| Test System | Strains | Concentration Range | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation Assay | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | Not specified in summary | With and Without | Negative | JMPR 1993 |

Experimental Protocol (General - based on OECD Guideline 471):

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used.

-

Exposure: The tester strains are exposed to various concentrations of this compound, both with and without a rat liver S9 fraction for metabolic activation.

-

Method: The plate incorporation method or the pre-incubation method is used. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the solvent control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosome Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Summary of Findings:

Studies on this compound in cultured mammalian cells, including Chinese hamster ovary (CHO) cells and human lymphocytes, have not shown any clastogenic effects according to JMPR evaluations.

Table 2: Summary of In Vitro Chromosome Aberration Test Results for this compound

| Test System | Cell Line | Concentration Range | Metabolic Activation (S9) | Result | Reference |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) | Not specified in summary | With and Without | Negative | JMPR 1993 |

| Chromosome Aberration | Human Lymphocytes | Not specified in summary | With and Without | Negative | JMPR 1993 |

Experimental Protocol (General - based on OECD Guideline 473):

-

Cell Cultures: Established cell lines (e.g., CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Treatment: Cell cultures are treated with at least three concentrations of this compound, with and without S9 metabolic activation, for a short (3-6 hours) or continuous (approximately 1.5 normal cell cycles) period.

-

Harvest: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared.

-

Analysis: Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Evaluation: The frequency of aberrant cells is compared between treated and control groups. A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.

In Vitro Micronucleus Test and Comet Assay in CHO Cells

A more recent study investigated the genotoxic effects of this compound on Chinese hamster ovary (CHO) cells using the in vitro micronucleus (MN) assay and the alkaline comet assay. This study presented findings that contrast with the earlier regulatory submissions.

Summary of Findings:

This study found that this compound induced a significant, dose-dependent increase in micronucleus frequency and DNA damage (measured by tail length and tail moment in the comet assay) at concentrations of 200 µg/mL and higher. The IC50 value for cytotoxicity was determined to be 302 µg/mL.[1][2]

Table 3: In Vitro Micronucleus and Comet Assay Results in CHO Cells

| Assay | Concentration (µg/mL) | Endpoint | Result | Reference |

| Micronucleus Assay | 50, 200, 400, 800 | Micronucleus Frequency | Significant increase at ≥50 µg/mL | Yılmaz, 2025[1] |

| Comet Assay | 200, 400, 800 | DNA Damage (Tail Length, Tail Moment) | Significant increase at ≥200 µg/mL | Yılmaz, 2025[1] |

Experimental Protocol (as described in Yılmaz, 2025):

-

Cell Culture: Chinese hamster ovary (CHO) cells were cultured in RPMI-1640 medium.

-

Treatment: Cells were exposed to this compound at concentrations ranging from 1 to 800 µg/mL.

-

Micronucleus Assay: After a 24-hour exposure, cytochalasin-B was added to block cytokinesis. Cells were then harvested, fixed, and stained with Giemsa. Micronuclei were scored in binucleated cells.

-

Comet Assay: Following treatment, cells were embedded in agarose on microscope slides, lysed, and subjected to electrophoresis under alkaline conditions. DNA was stained with a fluorescent dye, and comets were analyzed using imaging software.

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures DNA repair synthesis in response to DNA damage.

Summary of Findings:

An in vitro UDS test in human HeLa cells was reported as negative in the 1993 JMPR evaluation.

Table 4: Summary of In Vitro UDS Assay Results for this compound

| Test System | Cell Line | Concentration Range | Metabolic Activation (S9) | Result | Reference |

| UDS Assay | Human HeLa S3 | Not specified in summary | Not specified in summary | Negative | JMPR 1993 |

Experimental Protocol (General - based on OECD Guideline 482):

-

Cell Culture: Primary hepatocytes or established cell lines (e.g., HeLa) are used.

-

Treatment: Cells are treated with the test substance in the presence of tritiated thymidine ([³H]-TdR).

-

Measurement of UDS: The incorporation of [³H]-TdR into the DNA of non-S-phase cells is measured by autoradiography.

-

Evaluation: An increase in the net nuclear grain count in treated cells compared to controls indicates the induction of UDS.

In Vivo Genotoxicity Studies

In vivo studies are crucial for assessing the genotoxic potential of a substance under conditions that are more representative of a whole organism, including metabolic and pharmacokinetic processes.

Mammalian Erythrocyte Micronucleus Test

This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes of treated animals, typically rodents.

Summary of Findings:

The in vivo micronucleus test in mice, as reported by the JMPR, was negative for this compound. This suggests that this compound does not induce chromosomal damage in the bone marrow of mice under the tested conditions.

Table 5: Summary of In Vivo Micronucleus Test Results for this compound

| Test System | Species | Route of Administration | Dose Levels | Sampling Time | Result | Reference |

| Micronucleus Test | Mouse | Not specified in summary | Not specified in summary | Not specified in summary | Negative | JMPR 1993 |

Experimental Protocol (General - based on OECD Guideline 474):

-

Animals: Typically, mice or rats are used.

-

Administration: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection, at three or more dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Slide Preparation: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of bone marrow toxicity.

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.

Discussion and Conclusion

References

Biochemical Aspects of Etofenprox Metabolism in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofenprox is a non-ester pyrethroid insecticide notable for its unique ether linkage, which differentiates it from conventional ester-containing pyrethroids. This structural feature has significant implications for its metabolism in insects, influencing its efficacy, the development of resistance, and its environmental impact. This technical guide provides an in-depth exploration of the biochemical pathways involved in this compound metabolism in insects, with a particular focus on the pivotal role of cytochrome P450 monooxygenases (P450s). The guide also details the experimental protocols used to elucidate these metabolic processes and presents key quantitative data in a structured format.

Core Metabolic Pathways

The primary metabolic pathway for this compound in insects is oxidative metabolism, predominantly catalyzed by cytochrome P450 enzymes. This process can lead to both detoxification and, crucially, metabolic activation.

Phase I Metabolism: The Central Role of Cytochrome P450s

In several key insect pests, particularly the brown planthopper (Nilaparvata lugens), P450s are the principal enzymes responsible for this compound metabolism. The key metabolic reaction is the oxidation of the ether bond, which converts this compound into its corresponding ester, 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate, commonly referred to as α-CO[1]. This conversion is a form of metabolic activation, as the α-CO metabolite, while not significantly more toxic to the target insect, exhibits markedly increased toxicity to non-target aquatic organisms such as fish and crabs[1].

Several specific P450 genes have been identified as being responsible for this metabolic conversion and are strongly associated with this compound resistance. These include:

-

CYP6FU1 : Considered a major contributor to this compound resistance in Nilaparvata lugens due to its high expression levels in resistant strains and the significant recovery of susceptibility following its silencing via RNA interference (RNAi)[2].

-

CYP6AY1 : This P450 is also significantly upregulated in this compound-resistant N. lugens and its involvement in resistance has been confirmed through RNAi studies[2].

-

CYP425A1 : Another key P450 enzyme implicated in the metabolic activation of this compound to α-CO in N. lugens[1].

-

CYP439A1 and CYP439A2 : These P450s have been shown to metabolize this compound in vitro through O-de-ethylation in N. lugens adapted to resistant rice varieties.

The overexpression of these P450 genes is a primary mechanism of metabolic resistance to this compound in insect populations.

Phase II and Phase III Metabolism

The roles of Phase II enzymes, such as glutathione S-transferases (GSTs), and Phase III transporters, like ATP-binding cassette (ABC) transporters, in the metabolism of this compound are less well-defined in the current literature. While GSTs are known to be involved in the detoxification of a wide range of insecticides, their specific contribution to this compound metabolism has not been extensively documented. However, there is evidence that ABC transporter inhibitors can increase the sensitivity of N. lugens to this compound, suggesting a role for these transporters in the excretion of this compound or its metabolites. One study on mosquitoes indicated that carboxylesterase, elevated esterase, and GST-based resistance mechanisms did not affect this compound toxicity.

Quantitative Data on this compound Metabolism and Resistance

The following tables summarize the key quantitative data from studies on this compound metabolism and resistance in insects.

Table 1: Toxicity and Resistance Ratios of this compound in Nilaparvata lugens

| Strain | LC50 (mg/L) | Resistance Ratio (RR) | Reference |

| Susceptible Laboratory Strain | 98.98 | - | |

| This compound-Resistant Strain (G16) | - | 422.3 | |

| Field Populations (2017-2018) | - | 5.0 - 9.1 |

Table 2: Synergism of this compound with Piperonyl Butoxide (PBO) in Nilaparvata lugens

| Insecticide | Synergist | Synergism Ratio (SR) | Implication | Reference |

| This compound | PBO | 2.68 | Involvement of P450s in resistance |

Table 3: Upregulation of Cytochrome P450 Genes in this compound-Resistant Nilaparvata lugens

| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Reference |

| CYP6AY1 | > 4.0 | |

| CYP6FU1 | > 4.0 | |

| CYP408A1 | > 4.0 | |

| CYP425A1 | > 4.0 |

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in the study of this compound metabolism in insects.

Selection of Insecticide-Resistant Insect Strains

-

Objective: To develop an insect strain with a high level of resistance to this compound for comparative studies.